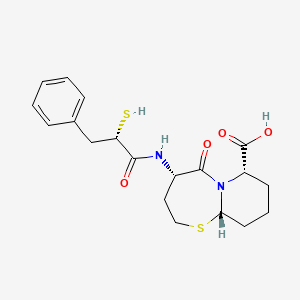

![molecular formula C26H28N4OS B1677358 1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide CAS No. 950291-33-5](/img/structure/B1677358.png)

1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide

Overview

Description

Scientific Research Applications

Antimalarial Activity

MMV007564 is a novel antimalarial benzimidazolyl piperidine chemotype identified in cellular screens . It has been found to have different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages .

Resistance Mechanism Study

The compound has been used to study the genetic determinant of MMV007564 resistance. Parasites were cultured in the presence of the compound to generate resistant lines .

Multidrug-Resistance Gene Research

Research has suggested that pfcarl, a gene associated with resistance to MMV007564, is a multidrug-resistance gene rather than a common target for benzimidazolyl piperidines and imidazolopiperazines .

Dual Inhibitor of Dyrk1a and Gsk3b

GNF-4877, another name for the compound, is an orally available dual inhibitor of Dyrk1a and Gsk3b .

β-cell Proliferation

GNF-4877 induces proliferation of functional primary human and rodent β-cells .

Diabetes Research

The compound reduces non-fasting blood glucose levels in a mouse model of Type 1 Diabetes .

Mechanism of Action

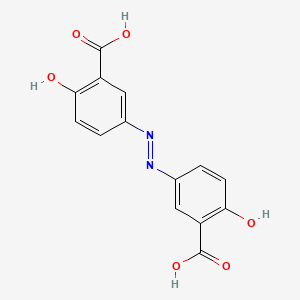

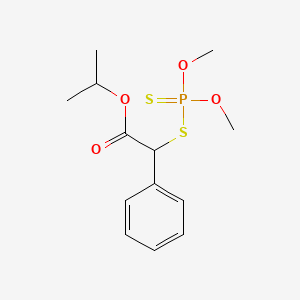

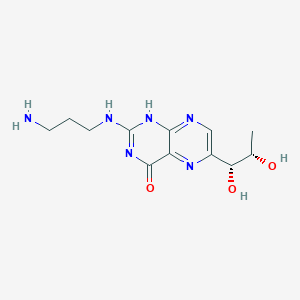

MMV007564, also known as 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide, GNF-Pf-4877, TCMDC-124400, or 1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide, is a novel antimalarial compound with a unique mechanism of action .

Target of Action

The primary target of MMV007564 is the Plasmodium falciparum cyclic amine resistance locus (PfCARL) , a gene encoding a conserved protein of unknown function . Mutations in PfCARL are strongly associated with resistance to MMV007564 .

Mode of Action

It is known that mutations in pfcarl confer resistance to mmv007564 . This suggests that MMV007564’s mode of action involves binding to or otherwise interacting with the PfCARL protein.

Biochemical Pathways

The association between pfcarl mutations and resistance to mmv007564 suggests that pfcarl plays a crucial role in these pathways .

Result of Action

It is known that mmv007564 has different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages .

Action Environment

The action of MMV007564 can be influenced by various environmental factors. For example, the development of resistance to MMV007564 can be influenced by the genetic environment of the parasite, specifically the presence of mutations in PfCARL

properties

IUPAC Name |

1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAJAGJXWRKYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.